7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine (CAS 391225-63-1) is a triazolopyrimidine derivative characterized by a biphenyl group at the 7-position and a morpholino group at the 2-position of the central heterocyclic scaffold . The triazolopyrimidine core is a privileged structure in medicinal chemistry, known for its versatility in targeting diverse biological pathways, including microtubule destabilization, kinase inhibition, and anxiolytic activity . The biphenyl substituent enhances aromatic interactions with hydrophobic protein pockets, while the morpholino group contributes to solubility and metabolic stability compared to linear amines .
Properties
IUPAC Name |
4-[7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-2-4-16(5-3-1)17-6-8-18(9-7-17)19-10-11-22-20-23-21(24-26(19)20)25-12-14-27-15-13-25/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMCVJKFRSZLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the triazolo[1,5-a]pyrimidine family:
- Mechanism of Action : These compounds often inhibit key kinases involved in cell proliferation and survival. For instance, they can target aurora kinases, which are frequently overexpressed in cancer cells.
- Case Study : A related compound demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of 27.6 μM, indicating promising anticancer properties .
Enzymatic Inhibition
The compound has shown potential as an inhibitor of various enzymes:
- Phosphodiesterase Inhibition : Some derivatives exhibit selective inhibition of phosphodiesterase enzymes implicated in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Synthesis and Functionalization
The synthesis of 7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine involves several synthetic pathways that enhance structural diversity and functionalization:
- Synthetic Approaches : Various methods have been developed for the preparation of this compound, allowing for modifications that can optimize its biological activity.
- Post-functionalization : Researchers are exploring modifications to improve solubility and bioavailability.
Applications in Material Science
Apart from medicinal applications, derivatives of triazolo[1,5-a]pyrimidines have garnered attention in material science due to their photophysical properties:
- Photophysical Properties : These compounds can be utilized in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation.
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 7-[1,1’-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Modifications at the 7-Position
The 7-position of triazolopyrimidines is critical for target engagement. Key analogs include:
Key Insights :
- Biphenyl vs. Trimethoxyphenyl : The biphenyl group in the target compound likely improves hydrophobic binding compared to the electron-rich trimethoxyphenyl group in tubulin-targeting analogs .
- Fluorinated Derivatives : Fluorine substituents (e.g., 2-Fluorophenyl, 4-Fluorostyryl) enhance metabolic stability and bioavailability, as seen in anxiolytic candidates .
Modifications at the 2-Position
The 2-position influences pharmacokinetics and target selectivity:
Key Insights :
- Morpholino vs. Anilino/Benzylamino: The morpholino group in the target compound may reduce oxidative metabolism compared to primary amines (e.g., anilino derivatives), which are prone to N-dealkylation .
- Sulfonamide in Herbicides : Sulfonamide-containing triazolopyrimidines (e.g., 8a–8f) target plant enzymes, highlighting substituent-driven mechanistic divergence .
Q & A
Q. Q1. What are the established synthetic protocols for preparing 7-[1,1'-Biphenyl]-4-yl-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?
Answer: A common approach involves multi-step condensation reactions. For example, triazolo[1,5-a]pyrimidines are synthesized via fusion of aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) under thermal conditions . After cooling, methanol is added to precipitate the product, followed by crystallization in ethanol. Yield optimization requires precise stoichiometry (1:1:1 molar ratio of reactants) and reaction time (10–12 minutes). Solvent choice (e.g., DMF vs. ethanol/water mixtures) significantly impacts purity, with polar aprotic solvents favoring cyclization .
Q. Q2. How are structural characterization techniques (e.g., NMR, MS) applied to confirm the identity of triazolo[1,5-a]pyrimidine derivatives?
Answer:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.3–8.9 ppm), morpholino methylenes (δ 3.4–4.4 ppm), and triazole/pyrimidine ring carbons (δ 150–160 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 436.2 [M+H]+) and fragmentation patterns confirm molecular weight and substituent stability .
- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) to validate purity .
Advanced Research Questions
Q. Q3. What strategies are employed to investigate structure-activity relationships (SAR) for triazolo[1,5-a]pyrimidines targeting biological receptors (e.g., CB2 cannabinoid receptors)?
Answer: SAR studies involve systematic substitution of functional groups (e.g., morpholino, biphenyl) to assess receptor binding. For example:
- Substituent Effects : Replacing morpholino with cycloheptyl groups alters lipophilicity, impacting CB2 receptor affinity .
- Bioisosteric Replacements : Fluorophenyl vs. chlorophenyl substitutions modulate electron-withdrawing effects, quantified via IC50 values in receptor assays .
- Docking Studies : Computational models (e.g., AutoDock) predict binding poses, validated by mutagenesis data .
Q. Q4. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity and stability of triazolo[1,5-a]pyrimidine derivatives?
Answer:
- Quantum Chemical Parameters : HOMO-LUMO gaps (e.g., 4.2–5.1 eV) calculated via density functional theory (DFT) correlate with electrophilic reactivity .
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., water/DMSO) to assess conformational stability of the biphenyl-morpholino moiety .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., CYP450 inhibition) to prioritize compounds for in vivo testing .
Q. Q5. How should researchers address contradictory data in biological activity assays (e.g., conflicting IC50 values across studies)?
Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., known CB2 agonists) and consistent cell lines .
- Solubility Considerations : Discrepancies may arise from DMSO concentration variations; use ≤0.1% to avoid cytotoxicity .
- Statistical Reproducibility : Perform triplicate experiments with error margins <15% and apply ANOVA to identify outliers .
Methodological Considerations
Q. Q6. What are the best practices for optimizing reaction yields in multi-step syntheses of triazolo[1,5-a]pyrimidines?
Answer:
- Stepwise Monitoring : Use TLC or HPLC to track intermediates (e.g., aminoguanidine adducts) and adjust heating times .
- Catalyst Screening : Test bases like K2CO3 or TMDP (tetramethylenediamine phosphate) to enhance cyclization efficiency .
- Workup Protocols : Purify crude products via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted aldehydes .
Q. Q7. How can crystallography and X-ray diffraction resolve ambiguities in molecular geometry for triazolo[1,5-a]pyrimidines?
Answer:
- Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., C-N-C in triazole rings ≈ 126°) and confirm substituent orientation .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking of biphenyl groups) to explain packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
